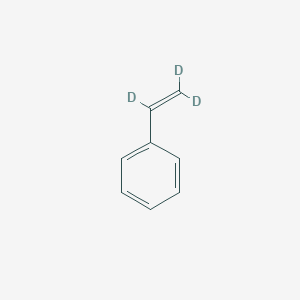

Estireno-alfa,beta,beta-D3

Descripción general

Descripción

Styrene-alpha,beta,beta-D3, also known as 1,2,2-trideuterioethenylbenzene, is a useful isotopically labeled research compound . It has a linear formula of C6H5CD=CD2 . The molecular weight is 107.17 g/mol .

Molecular Structure Analysis

The molecular formula of Styrene-alpha,beta,beta-D3 is C8H8 . The InChI representation isInChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D . The Canonical SMILES representation is C=CC1=CC=CC=C1 . Physical and Chemical Properties Analysis

Styrene-alpha,beta,beta-D3 is a liquid that contains hydroquinone as a stabilizer . It has a refractive index of n20/D 1.546 (lit.) . The boiling point is 145-146 °C (lit.) . The density is 0.935 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Síntesis química

El estireno-alfa,beta,beta-D3 se utiliza en la síntesis química. Es un compuesto deuterado, lo que significa que contiene el isótopo pesado del hidrógeno, deuterio . Esto lo hace útil en reacciones donde es necesario el seguimiento de los átomos de hidrógeno.

Química analítica

El marcado con deuterio del this compound lo convierte en una herramienta invaluable en la química analítica . Permite a los investigadores emplear técnicas como la espectrometría de masas y la espectroscopia de resonancia magnética nuclear (RMN) con mayor precisión y sensibilidad .

Investigación en ciencia de materiales

Más allá de sus aplicaciones farmacéuticas y analíticas, el this compound también se utiliza en la investigación de la ciencia de materiales . Se puede utilizar para estudiar las propiedades de los materiales y sus reacciones en diversas condiciones .

Evaluación del riesgo térmico

El this compound se utiliza en la evaluación del riesgo térmico de la polimerización en masa de estireno . El calor liberado por la reacción de polimerización se puede medir a diferentes velocidades de calentamiento, lo que proporciona información crítica para reducir el riesgo de pérdida de control y diseñar procesos de producción, almacenamiento y transporte de estireno intrínsecamente más seguros .

Estudios de polimerización

El this compound se utiliza en estudios de la polimerización de estireno . Puede ayudar a los investigadores a comprender el proceso de polimerización, incluido el papel de los iniciadores, el calor liberado durante la reacción y el efecto de diferentes condiciones en la polimerización .

Estudios de vías metabólicas

Los investigadores pueden utilizar el this compound como trazador para estudiar las vías metabólicas

Safety and Hazards

Styrene-alpha,beta,beta-D3 is classified as a flammable liquid (Category 3), and it may be harmful if inhaled (Acute toxicity, Inhalation, Category 4). It can cause skin irritation (Category 2), serious eye irritation (Category 2), and damage to organs through prolonged or repeated exposure (STOT RE 1). It is also suspected of damaging fertility or the unborn child (Repr. 2) .

Mecanismo De Acción

Target of Action

Styrene-alpha,beta,beta-D3 is a derivative of styrene, which is a widely used industrial chemical. It’s known that styrene and its derivatives can interact with various biological molecules due to their chemical structure and reactivity .

Mode of Action

It’s known that styrene and its derivatives can undergo various chemical reactions, including oxidation and polymerization . These reactions can lead to the formation of different products, which can interact with biological molecules and potentially affect their function .

Biochemical Pathways

Styrene and its derivatives, including Styrene-alpha,beta,beta-D3, can be metabolized by various microorganisms through different biochemical pathways . One of the main pathways is the side-chain oxygenation, which involves several enzymes including styrene monooxygenase, styrene oxide isomerase, and phenylacetaldehyde dehydrogenase . This pathway leads to the formation of various valuable compounds .

Pharmacokinetics

It’s known that styrene and its derivatives have a high volatility and susceptibility to photooxidation, which can affect their bioavailability .

Result of Action

It’s known that styrene and its derivatives can cause various toxic effects, including irritation, respiratory toxicity, and potential carcinogenicity .

Action Environment

The action of Styrene-alpha,beta,beta-D3 can be influenced by various environmental factors. For example, its volatility and susceptibility to photooxidation can affect its stability and efficacy . Furthermore, the presence of other chemicals can affect its reactivity and the products formed during its metabolism .

Análisis Bioquímico

Biochemical Properties

Styrene-alpha,beta,beta-D3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

Styrene-alpha,beta,beta-D3 has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Styrene-alpha,beta,beta-D3 is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of Styrene-alpha,beta,beta-D3 can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Styrene-alpha,beta,beta-D3 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Styrene-alpha,beta,beta-D3 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

Styrene-alpha,beta,beta-D3 is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Styrene-alpha,beta,beta-D3 and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

1,2,2-trideuterioethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C1=CC=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445906 | |

| Record name | (~2~H_3_)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-93-5 | |

| Record name | (~2~H_3_)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene-a, �Ÿ, �Ÿ-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

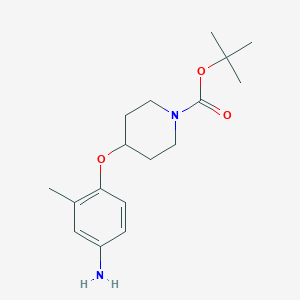

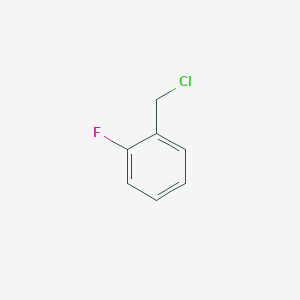

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.